Pentachloroethane

Density Separation Coal Beneficiation Heavy Liquid Media

Pentachloroethane (d=1.68 g/mL) is the only chloroethane delivering SG cut-point 1.6–1.7 for density-based mineral/coal separation—1,1,2,2-tetrachloroethane (1.59) is too light, hexachloroethane (2.09) impractical as solid. Its vapor pressure (4.5 mmHg at 25°C) bridges tetrachloroethane's rapid loss and hexachloroethane's poor recovery. Defined 93% β-elimination pathway enables reproducible environmental modeling. Unique C₂HCl₅ structure ensures high HFC fluorination selectivity. Insist on CAS 76-01-7—generic chloroethane substitution risks process failure, altered toxicology, and regulatory non-compliance.

Molecular Formula CHCl2CCl3
C2HCl5
Molecular Weight 202.3 g/mol
CAS No. 76-01-7
Cat. No. B166500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloroethane
CAS76-01-7
Synonymspentachloroethane
Molecular FormulaCHCl2CCl3
C2HCl5
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C2HCl5/c3-1(4)2(5,6)7/h1H
InChIKeyBNIXVQGCZULYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70° F (NTP, 1992)
0.00 M
Miscible with ethanol, ether
Miscible in most common organic solvents
In water, 4.90X10+2 mg/L at 25 °C
Solubility in water: very poor
0.05%

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloroethane (CAS 76-01-7) Baseline Physical-Chemical Profile for Procurement & Analytical Selection


Pentachloroethane (CAS 76-01-7, molecular formula C₂HCl₅, molecular weight 202.3 g/mol) is a polychlorinated ethane existing as a dense, non-flammable colorless liquid with a chloroform-like odor [1]. Key baseline physical properties include a density of 1.68 g/mL at 25 °C, a boiling point range of 161–162 °C, a melting point of −29 °C, and a vapor pressure of 3–4.5 mmHg at 20–25 °C [2]. It exhibits negligible water solubility (approximately 0.05% at 20 °C) and a vapor density of approximately 7.0 relative to air, confirming its classification as a heavy, moderately volatile liquid that sinks in water [3][4].

Why Pentachloroethane Cannot Be Substituted Generically with Other Chloroethanes


Despite belonging to the chloroethane homologous series, pentachloroethane (C₂HCl₅) exhibits distinct thermodynamic, kinetic, and toxicological behavior that precludes its generic substitution with close analogs such as 1,1,2,2-tetrachloroethane (C₂H₂Cl₄, CAS 79-34-5) or hexachloroethane (C₂Cl₆, CAS 67-72-1). The degree of chlorination fundamentally alters key physicochemical parameters including density, vapor pressure, and boiling point, which directly impact separation efficiency, solvent power, and handling requirements [1]. Critically, reductive dechlorination pathways, metabolic rates, and associated toxicity profiles differ markedly across these compounds due to variations in carbon-chlorine bond strengths and electron affinity, as demonstrated in both in vitro microsomal studies and whole-animal toxicology assessments [2][3]. The specific balance of chlorination in pentachloroethane confers a unique combination of liquid-phase density, moderate volatility, and distinct metabolic susceptibility that cannot be achieved by simply blending or substituting other chloroethanes. Therefore, procurement decisions based solely on the broad class of 'chlorinated solvents' or even 'chloroethanes' risk significant alterations in process performance, environmental fate, and occupational safety profiles [4].

Quantitative Differentiation of Pentachloroethane (76-01-7) from Chloroethane Analogs: An Evidence Guide for Selection


Density Differentiates Pentachloroethane from 1,1,2,2-Tetrachloroethane and Hexachloroethane for Industrial Separation Applications

Pentachloroethane's density (1.68 g/cm³ at 25 °C) positions it as a heavy liquid for density-based separations, such as coal beneficiation. It is significantly denser than 1,1,2,2-tetrachloroethane (1.59 g/cm³ at 25 °C) but notably less dense than hexachloroethane (2.09 g/cm³ at 25 °C) [1]. This intermediate density allows for the separation of materials with specific gravity cut-points that are inaccessible using the other two compounds. The quantified density difference of +0.09 g/cm³ versus tetrachloroethane and -0.41 g/cm³ versus hexachloroethane is the key selection criterion for achieving a target separation yield and purity .

Density Separation Coal Beneficiation Heavy Liquid Media

Vapor Pressure Defines Pentachloroethane's Distinct Volatility Profile Relative to Tetrachloroethane and Hexachloroethane

The vapor pressure of pentachloroethane at ambient temperature (4.5 mmHg at 25 °C) is a critical differentiator from both 1,1,2,2-tetrachloroethane (approximately 8 mmHg at 20 °C) and hexachloroethane (0.9 mmHg at 25 °C) [1]. Pentachloroethane is approximately 44% less volatile than tetrachloroethane but five times more volatile than hexachloroethane. This intermediate volatility directly influences its environmental half-life, evaporative losses during industrial use, and the design requirements for ventilation and containment systems [2].

Volatility Environmental Fate Occupational Exposure Vapor Pressure

Reductive Metabolism Susceptibility of Pentachloroethane Differs Quantitatively from Hexachloroethane and Tetrachloroethane Isomers

In a comparative study using rat liver microsomes, pentachloroethane was classified among compounds that were 'metabolized extensively,' in contrast to 1,1,1,2-tetrachloroethane which was 'metabolized very slowly' [1]. The study established a clear structure-activity relationship tied to electron affinity, measured as electrochemical half-wave reduction potential (E1/2). Chloroethanes with an E1/2 of -1.35 V or less negative, a category that includes pentachloroethane, were reduced readily, whereas those with an E1/2 more negative than -1.90 V were poor substrates [1]. This provides a quantitative, mechanistic basis for differentiating the in vivo behavior and potential toxicity of pentachloroethane from less readily reduced analogs.

Metabolism Toxicokinetics Cytochrome P450 Biotransformation

In Vivo Hepatic Enzyme Inhibition: Pentachloroethane Shows Distinct Quantitative Impact on EROD Activity Compared to Tetrachloroethane and Hexachloroethane

An in vivo study in mice directly compared the hepatic effects of a single acute dose of pentachloroethane (925.4 mg/kg), tetrachloroethane (753.2 mg/kg), and hexachloroethane (3150 mg/kg) [1]. Pentachloroethane induced a maximum decrease in ethoxyresorufin O-deethylase (EROD) activity of 69%, representing the most pronounced inhibition among the three compounds tested [1]. While tetrachloroethane caused a maximum 76% decrease in total cytochrome P450 content, the specific and potent suppression of the P448-linked EROD activity by pentachloroethane at a lower molar dose highlights a distinct biochemical toxicodynamic profile that cannot be inferred from data on its analogs [1].

Hepatotoxicity Cytochrome P450 EROD Activity Enzyme Inhibition

Chemical Reactivity Pathway Partitioning: Pentachloroethane Undergoes Predominant Reductive β-Elimination with Minor Hydrolysis, a Unique Profile Among Chloroethanes

Studies on the reaction of polychlorinated ethanes with zero-valent zinc reveal a distinct reactivity profile for pentachloroethane (PCA). PCA reacted via concurrent reductive β-elimination (93%) and hydrolysis (7%) pathways [1]. This stands in contrast to other chloroethanes such as 1,1,1-trichloroethane (1,1,1-TCA) and 1,1-dichloroethane (1,1-DCA), which reacted predominantly via reductive α-elimination [1]. The quantified 93:7 pathway partitioning for PCA is a direct consequence of its specific chlorination pattern and is not observed for its less- or more-chlorinated analogs. This mechanistic divergence governs the identity and ratio of transformation products formed during abiotic degradation processes.

Reductive Dechlorination Zero-Valent Zinc Reaction Pathway Environmental Remediation

Validated Application Scenarios for Pentachloroethane (76-01-7) Based on Quantitative Evidence


Precision Heavy Liquid Media for Coal and Mineral Separation

Pentachloroethane's density of 1.68 g/cm³ makes it the optimal heavy liquid for density-based separation of coal and minerals requiring a specific gravity cut-point between 1.6 and 1.7 . This application directly leverages the quantitative density difference versus 1,1,2,2-tetrachloroethane (1.59 g/cm³) and hexachloroethane (2.09 g/cm³) established in Section 3 . In this role, pentachloroethane enables the efficient removal of impurities or the fractionation of ores where the target material's density falls precisely within this narrow range, a task for which lighter tetrachloroethane would be ineffective and solid hexachloroethane would be operationally impractical for liquid-based separation .

Specialty Solvent for Grease and Oil Removal in Controlled Environments

The moderate volatility of pentachloroethane (vapor pressure of 4.5 mmHg at 25 °C) makes it a viable solvent for cleaning applications where a balance between effective evaporation and manageable vapor emissions is required . Its density and high chlorine content confer excellent solvency for heavy greases and oils [1]. This scenario is supported by its vapor pressure differentiation from more volatile tetrachloroethane (8 mmHg) and less volatile hexachloroethane (0.9 mmHg), allowing it to fill a niche where lower evaporative loss than tetrachloroethane is desired but better material recovery than hexachloroethane is necessary .

Chemical Intermediate in Fluorination Processes for Refrigerant and Polymer Precursor Synthesis

Patents describe the use of pentachloroethane as a precursor in vapor-phase catalytic fluorination to produce hydrofluorocarbons (HFCs) and other fluorinated ethanes . The specific chlorination pattern of pentachloroethane is essential for achieving high selectivity and yield in producing targeted polyfluorinated compounds, a property not shared by its less-chlorinated analogs. For example, US Patent 5,932,776 details a method using a mixed catalyst of nickel and chromium oxides to fluorinate pentachloroethane in the gas phase . The value of pentachloroethane in this context stems from its ability to be converted to specific fluorinated products with controlled degrees of substitution, which is directly linked to its defined C₂HCl₅ structure .

Model Compound for Studying Abiotic Reductive Dechlorination Pathways

Given its well-defined and quantifiable reaction pathway partitioning (93% reductive β-elimination vs. 7% hydrolysis with zero-valent zinc) , pentachloroethane serves as a valuable model compound in environmental chemistry research. Its distinct reactivity, compared to other chloroethanes that undergo α-elimination, allows researchers to isolate and study the β-elimination mechanism . This application is critical for understanding the fate of this class of contaminants in subsurface environments and for developing predictive models for remediation technology performance. The quantitative pathway data provides a clear and reproducible benchmark for evaluating degradation rates and product formation in both laboratory and field studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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